molecular formula C13H21NO4 B2850808 (5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid CAS No. 1799811-92-9

(5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid

Cat. No.: B2850808
CAS No.: 1799811-92-9
M. Wt: 255.314
InChI Key: PJVQCWIKEOHTOE-SECBINFHSA-N
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Description

(5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
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Biological Activity

(5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid, with the CAS number 1799811-92-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which is known to influence its biological interactions and efficacy.

The molecular formula of this compound is C13H21NO4C_{13}H_{21}NO_{4}, and it has a molecular weight of approximately 255.314 g/mol. The compound typically exhibits a purity of around 95% in commercial preparations .

Research indicates that compounds similar to this compound may act as inhibitors of viral replication, particularly in the context of hepatitis C virus (HCV). This compound serves as a crucial intermediate in the synthesis of antiviral agents, notably ledipasvir, which targets the NS5A protein involved in HCV replication .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

  • Antiviral Activity :
    • Case Study : In a study focusing on HCV, derivatives of this compound were shown to inhibit NS5A with high potency, often in the picomolar range. This suggests that the compound may play a significant role in developing new antiviral therapies .
  • Cellular Studies :
    • In vitro assays have demonstrated that this compound can modulate cellular pathways involved in viral replication and host immune responses, enhancing its potential as a therapeutic agent against viral infections .
  • Toxicity and Safety :
    • Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic concentrations, although further studies are necessary to fully elucidate its safety parameters .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

StudyFocusFindings
Antiviral ActivityPotent NS5A inhibitor with activity in picomolar concentrations
Cellular MechanismsModulation of viral replication pathways
Toxicity AssessmentFavorable safety profile at therapeutic doses

Properties

IUPAC Name

(7R)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(4-5-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVQCWIKEOHTOE-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of N-benzyl-1-phenylethanaminium 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylate (single unknown enantiomer) (D2) (10 g, 24 mmol) in EtOAc (100 mL) stirred at 0° C. was slowly added aqueous HCl 0.5N (100 ml) saturated with NaCl. After addition was completed, dissolution was observed. The organic layer was decanted, washed with saturated NaCl, dried (Na2SO4) and evaporated in vacuo to afford 5 g of acid which was recrystallized from petroleum ether/EtOAc (60 ml/20 ml) to afford the tile compound (D3) (2.8 g) as white solid.
Name
N-benzyl-1-phenylethanaminium 6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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